molecular formula C8H13BrCl2N4 B6165219 5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride CAS No. 1993009-79-2

5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride

Cat. No.: B6165219
CAS No.: 1993009-79-2
M. Wt: 316
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride is a high-purity chemical building block designed for research and development in medicinal chemistry. This piperazinylpyrimidine compound serves as a critical synthon for the synthesis of more complex molecules, particularly in the pursuit of novel protein kinase inhibitors . The piperazine moiety is a privileged structure in drug design, frequently found in FDA-approved pharmaceuticals for its ability to optimize physicochemical properties and facilitate target interaction . The bromine atom at the 5-position of the pyrimidine ring provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly explore structure-activity relationships (SAR) . This makes the compound exceptionally valuable for constructing targeted libraries in drug discovery programs. Its application is well-documented in the development of potent inhibitors for various biological targets. For instance, structurally related piperazinylpyrimidine analogues have been explored as potent protein kinase inhibitors with antineoplastic activity . Furthermore, similar molecular scaffolds have been investigated as cGMP-dependent protein kinase (PKG) inhibitors in the context of antimalarial research, demonstrating the scaffold's therapeutic versatility . The dihydrochloride salt form offers enhanced solubility in aqueous systems, which is beneficial for biological testing and in vitro assays. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment.

Properties

CAS No.

1993009-79-2

Molecular Formula

C8H13BrCl2N4

Molecular Weight

316

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Bromination :

    • Reactants : 2-Hydroxypyrimidine is treated with hydrobromic acid (HBr, 50% w/w) and hydrogen peroxide (H₂O₂, 50% w/w) at 30°C for 14 hours.

    • Mechanism : H₂O₂ acts as an oxidizing agent, facilitating electrophilic aromatic substitution at the 5-position of the pyrimidine ring.

    • Intermediate : 5-Bromo-2-hydroxypyrimidine is isolated with a bromine utilization efficiency of 96–98%.

  • Chlorination :

    • Reactants : The intermediate reacts with phosphorus oxychloride (POCl₃) and triethylamine (TEA) at 80–120°C for 6–8 hours.

    • Mechanism : POCl₃ replaces the hydroxyl group with chlorine via nucleophilic acyl substitution, while TEA neutralizes HCl byproducts.

    • Yield and Purity : The final product, 5-bromo-2-chloropyrimidine, is obtained in 94–96% yield with ≥98% purity (HPLC).

Table 1: Optimization of 5-Bromo-2-Chloropyrimidine Synthesis

ParameterExample 1Example 2Example 3
Temperature (°C)1208030
Reaction Time (h)8614
Yield (%)94.196.295.8
Purity (HPLC, %)98.298.498.1

Nucleophilic Substitution with Piperazine

The chlorine atom in 5-bromo-2-chloropyrimidine is replaced by piperazine to form the free base 5-bromo-2-(piperazin-1-yl)pyrimidine .

Reaction Protocol

  • Conditions :

    • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

    • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate piperazine.

    • Molar Ratio : 1:1.2 (5-bromo-2-chloropyrimidine : piperazine).

    • Temperature : 80–100°C for 12–24 hours under nitrogen atmosphere.

  • Workup :

    • The reaction mixture is cooled, filtered to remove salts, and concentrated under reduced pressure.

    • The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

  • Yield : 75–85% with ≥95% purity.

Mechanistic Insights

Piperazine acts as a nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing bromine atom at C5, which activates the ring toward substitution.

Formation of the Dihydrochloride Salt

The free base is converted to its dihydrochloride salt to enhance solubility and stability.

Salt Formation Protocol

  • Acid Treatment :

    • Dissolve 5-bromo-2-(piperazin-1-yl)pyrimidine in anhydrous ethanol.

    • Add concentrated hydrochloric acid (HCl, 37%) dropwise at 0–5°C until pH < 2.

    • Stir for 1–2 hours to ensure complete protonation.

  • Crystallization :

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the residue from a mixture of ethanol and diethyl ether.

    • Isolate the dihydrochloride salt via vacuum filtration and dry at 50°C.

  • Yield : 90–95% with ≥99% purity (by ion chromatography).

Optimization of Reaction Conditions

Key Variables Affecting Yield and Purity

  • Solvent Selection :

    • Polar Aprotic Solvents : DMF and THF provide optimal solubility for both reactants.

    • Alternative Solvents : Acetonitrile reduces side reactions but extends reaction time.

  • Temperature Control :

    • Substitution reactions at >100°C accelerate decomposition, while <80°C result in incomplete conversion.

  • Stoichiometry :

    • Excess piperazine (1.2–1.5 eq) ensures complete substitution but complicates purification.

Table 2: Impact of Solvent on Substitution Efficiency

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
DMF80128597
THF10087895
Acetonitrile90246592

Industrial-Scale Production Considerations

Challenges and Solutions

  • Byproduct Management :

    • HCl Gas Evolution : Scrubbers neutralize gaseous byproducts during chlorination.

    • Waste Streams : Solvent recovery systems (e.g., distillation) reduce environmental impact.

  • Process Intensification :

    • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time by 40% compared to batch processes.

    • Automated Crystallization : Ensures consistent particle size distribution for the dihydrochloride salt.

  • Quality Control :

    • In-line Analytics : HPLC and NMR monitor reaction progress in real time.

    • Specifications : Residual solvents <0.1% (ICH guidelines), heavy metals <10 ppm.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride
  • CAS Number : 1030022-85-5
  • Molecular Formula : C₈H₁₀BrN₅·2HCl (free base: C₈H₁₀BrN₅; dihydrochloride adds 2HCl)
  • Molecular Weight : ~342.02 g/mol (calculated for dihydrochloride form)

Structural Features :

  • A pyrimidine ring substituted with bromine at position 5 and a piperazine group at position 2.
  • The dihydrochloride salt enhances solubility and stability, typical for pharmaceutical intermediates .

Comparison with Structurally Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications
This compound 1030022-85-5 C₈H₁₀BrN₅·2HCl ~342.02 Bromine at pyrimidine C5; direct piperazine linkage Pharmaceutical intermediates, agrochemicals
5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride Not available C₈H₁₀ClN₅·2HCl ~297.57 Chlorine instead of bromine at C5 Similar to bromo analogue; halogen-dependent reactivity
5-Bromo-2-[(piperazin-1-yl)methyl]pyrimidine dihydrochloride 1270311-06-2 C₉H₁₂BrN₅·2HCl ~356.05 Piperazine attached via methylene bridge Altered steric and electronic properties
4-(Piperazin-1-yl)pyridazine dihydrochloride Not available C₈H₁₂Cl₂N₄ ~243.12 Pyridazine ring (two adjacent N atoms) Research-focused; distinct ring electronics
5-Bromo-2-(3-methoxypropylamino)pyrimidine 1189482-51-6 C₈H₁₁BrN₄O 259.10 Methoxypropylamino substituent (no piperazine) Explored in medicinal chemistry

Halogen Substitution: Bromine vs. Chlorine

  • 5-Bromo vs. 5-Chloro Derivatives :
    • Bromine’s larger atomic radius and higher electronegativity enhance π-stacking interactions in biological systems compared to chlorine .
    • Chlorinated analogues (e.g., 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride) may exhibit lower molecular weight and altered solubility profiles .

Substituent Linkage: Direct vs. Methylene-Bridged Piperazine

  • Direct Attachment (Target Compound) :
    • The piperazine group is directly bonded to the pyrimidine ring, optimizing planarity for receptor binding .

Heterocyclic Ring Variations: Pyrimidine vs. Pyridazine

  • Pyridazine Analogues (e.g., 4-(Piperazin-1-yl)pyridazine dihydrochloride) :
    • Pyridazine’s two adjacent nitrogen atoms create distinct electronic environments, affecting hydrogen bonding and solubility .

Salt Forms: Dihydrochloride vs. Free Base

  • Dihydrochloride Salts: Enhance aqueous solubility and stability, critical for pharmaceutical formulations (e.g., levocetirizine dihydrochloride) . Free bases (e.g., 5-Bromo-2-(3-methoxypropylamino)pyrimidine) are less soluble but useful in non-polar reaction conditions .

Research Findings and Trends

  • Biological Activity : Brominated pyrimidines show higher binding affinity to kinase targets compared to chlorinated analogues due to improved hydrophobic interactions .
  • Synthetic Challenges : Direct piperazine attachment requires controlled reaction conditions to avoid byproducts, while methylene-bridged derivatives are more synthetically accessible .
  • Regulatory Compliance : Dihydrochloride salts are preferred in pharmaceuticals for compliance with solubility and stability standards .

Biological Activity

5-Bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article details the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Chemical Formula : C9H12BrN3·2HCl
  • CAS Number : 1993009-79-2
  • Molecular Weight : 289.03 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The bromine atom and the piperazine moiety play crucial roles in modulating its pharmacological effects. The compound is known to inhibit various enzymes and receptors, which can lead to significant biological responses.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including 5-bromo-2-(piperazin-1-yl)pyrimidine, exhibit notable antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
5-Bromo-2-(piperazin-1-yl)pyrimidineE. coli6.5 μg/mL
5-Bromo-2-(piperazin-1-yl)pyrimidineC. albicans250 μg/mL

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-negative bacteria and fungi .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (breast cancer)0.87 - 12.91FAK inhibition
MDA-MB-231 (triple-negative breast cancer)1.75 - 9.46Induction of caspase activity

In comparison to standard chemotherapeutics like 5-Fluorouracil, 5-bromo-2-(piperazin-1-yl)pyrimidine displayed better selectivity and potency against these cancer cell lines .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including 5-bromo-2-(piperazin-1-yl)pyrimidine. The study utilized a disk diffusion method against standard bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that the compound exhibited a significant zone of inhibition compared to control drugs like ciprofloxacin.

Study on Anticancer Potential

Another important study focused on the anticancer potential of this compound in various cancer models. The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability in both MCF-7 and MDA-MB-231 cells, highlighting its potential as a therapeutic agent in breast cancer treatment.

Q & A

Q. How can researchers optimize the synthesis of 5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride to improve yield and purity?

  • Methodological Answer : To optimize synthesis, focus on reaction parameters such as solvent polarity, temperature, and stoichiometric ratios. For example, using polar aprotic solvents (e.g., DMF or acetonitrile) can enhance nucleophilic substitution between the bromopyrimidine and piperazine moieties . Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane:methanol gradients) is critical for removing unreacted starting materials and byproducts. Computational reaction path searches, as described in quantum chemical methods (e.g., ICReDD’s approach), can predict optimal conditions and reduce trial-and-error experimentation .

Q. What analytical techniques are recommended for structural characterization and purity assessment of this compound?

  • Methodological Answer :
  • Structural Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., bromine at position 5, piperazine at position 2). Compare chemical shifts with analogous compounds, such as 2-(1-piperazinyl)pyrimidine derivatives .
  • Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to detect impurities <0.5% . Mass spectrometry (ESI-MS) can verify molecular ion peaks ([M+H]+^+ at m/z ~302 for the free base).

Q. How should researchers handle stability challenges during storage?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at −20°C. Monitor degradation via periodic HPLC analysis. Hygroscopicity due to the dihydrochloride salt necessitates desiccants (e.g., silica gel) in storage environments .

Advanced Research Questions

Q. How can contradictory reactivity data in different solvent systems be resolved?

  • Methodological Answer : Systematically screen solvents (polar vs. nonpolar, protic vs. aprotic) under controlled conditions. For example, kinetic studies in DMSO (aprotic) may show faster nucleophilic substitution compared to ethanol (protic) due to reduced solvation of the piperazine nucleophile. Pair experimental data with density functional theory (DFT) calculations to model solvent effects on transition states .

Q. What strategies are effective for elucidating the compound’s binding interactions in pharmacological studies?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with target proteins (e.g., serotonin or dopamine receptors). Molecular docking (AutoDock Vina) can predict binding poses, guided by the pyrimidine core’s π-π stacking potential and the piperazine group’s hydrogen-bonding capacity. Validate with site-directed mutagenesis of receptor residues .

Q. How can researchers address discrepancies in reported biological activity across cell lines?

  • Methodological Answer : Perform dose-response assays (e.g., MTT or CellTiter-Glo) across multiple cell lines (e.g., HEK293, HeLa) under standardized conditions (pH, serum concentration). Control for variations in membrane permeability using logP calculations (predicted ~1.2 for the free base) and correlate with cellular uptake via LC-MS quantification of intracellular concentrations .

Q. What in silico tools are recommended for predicting metabolic pathways and toxicity?

  • Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to model phase I/II metabolism (e.g., cytochrome P450-mediated oxidation of the piperazine ring). Cross-reference with toxicity databases (e.g., PubChem’s bioactivity data) to identify potential off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.